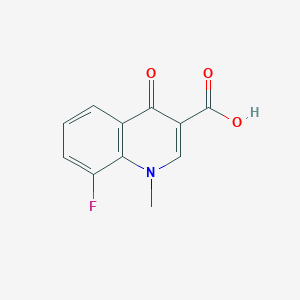

8-Fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Description

Properties

IUPAC Name |

8-fluoro-1-methyl-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO3/c1-13-5-7(11(15)16)10(14)6-3-2-4-8(12)9(6)13/h2-5H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEMQKQOTFGVUFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C2=C1C(=CC=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-dichloro-5-fluorobenzoylacetate with methylamine, followed by cyclization and oxidation steps . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Key Reaction Types

a. Amide Coupling

Quinolone carboxylic acids react with amines to form amides. For example, 7-chloro-6-fluoroquinolone-3-carboxylic acid reacts with N-ethylpiperazine in the presence of molybdenum oxide catalysts (e.g., {Mo₁₃₂}) under reflux in water . Optimized conditions (0.08 g catalyst, 30 min reflux) achieve >97% yield .

b. Substitution Reactions

Halogen substituents (e.g., chlorine) are replaced via nucleophilic aromatic substitution. For instance, 7-chloroquinolones react with secondary amines (e.g., piperazine) under alkaline conditions (e.g., pyridine, 8 hours reflux) to form substituted derivatives .

c. Hydrogenation

Nitro groups are reduced to amino groups using catalytic hydrogenation. For example, 5-nitroquinolone derivatives are hydrogenated to form 5-aminoquinolones, which are then hydrolyzed to carboxylic acids .

Reaction Conditions and Mechanisms

Structural Modifications and Functional Group Chemistry

a. Fluorine Substitution

Fluorine atoms enhance lipophilicity and biological activity. In analogous compounds (e.g., 7-fluoro derivatives), the fluorine is introduced via halogenation of intermediate chlorinated quinolones . This suggests that 8-fluoro substitution may involve similar electrophilic aromatic substitution, though regioselectivity would depend on directing groups.

b. Carboxylic Acid Reactivity

The carboxylic acid group undergoes esterification, amide formation, and decarboxylation. For example, esters are hydrolyzed to carboxylic acids under basic conditions , while amide coupling requires activation (e.g., using catalysts or coupling agents) .

c. Tautomerism

The quinolone ring exists in equilibrium between 4-oxo and 4-hydroxy tautomers. Alkylation reactions favor the keto form (4-oxo) due to its electron-deficient nature .

Biological Activity Trends

While not directly addressed in the query, analogous quinolones exhibit:

-

Antibacterial activity via DNA gyrase/topoisomerase IV inhibition.

-

Anticancer potential via kinase inhibition (e.g., Axl kinase).

Challenges and Optimization Strategies

-

Yield limitations : Coupling reactions with secondary amines often yield <60% due to side reactions .

-

Purification : Products are isolated via extraction (pH-controlled), filtration, and drying (e.g., MgSO₄) .

-

Catalyst dependency : Reactions like amide coupling require specific catalysts (e.g., {Mo₁₃₂}) for efficiency .

References

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as an antimicrobial agent due to its structural similarity to fluoroquinolones, which are well-known for their antibacterial properties. Its mechanism of action likely involves the inhibition of bacterial DNA-gyrase, a critical enzyme for DNA replication and transcription in bacteria.

Case Study: Antibacterial Activity

A study demonstrated that derivatives of 8-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid exhibited significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a new therapeutic agent .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its unique structure allows for various functionalizations that can lead to the development of novel pharmaceuticals and agrochemicals.

Synthesis Pathways

The synthesis typically involves several steps:

- Starting Material : The process begins with 7-fluoroquinoline.

- Functionalization : Reactions such as nitration and methylation introduce necessary functional groups.

- Final Steps : Oxidation and esterification yield the final product.

Biological Research

In biological studies, this compound acts as a probe to investigate the interactions between fluorinated compounds and biological systems. Its ability to inhibit DNA-gyrase has made it a subject of interest in understanding resistance mechanisms in bacteria.

Case Study: Fluorinated Compounds Interaction

Research has shown that fluorinated compounds like this one can alter the binding affinity to target proteins, impacting their biological effectiveness. Studies focusing on the interaction of this compound with various enzymes have provided insights into its potential applications in drug design and development .

Industrial Applications

Beyond its pharmaceutical potential, this compound is utilized in the production of dyes and pigments due to its stable chemical structure and vibrant color properties. Its applications extend into materials science where it can be incorporated into polymers for enhanced performance characteristics.

Mechanism of Action

The primary mechanism of action of 8-Fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .

Comparison with Similar Compounds

Substituent Effects at Position 1

- 1-Methyl vs. 1-Cyclopropyl: The 1-methyl group in the target compound contrasts with the 1-cyclopropyl group in besifloxacin derivatives (e.g., (R)-7-(azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid). Cyclopropyl groups improve lipid solubility and Gram-negative bacterial penetration, whereas methyl groups may reduce bioavailability due to lower hydrophobicity .

- 1-Ethyl Derivatives :

Compounds like 1-ethyl-6-fluoro-4-oxo-7-piperazinyl derivatives () exhibit broader-spectrum activity but increased risk of side effects like phototoxicity compared to methyl-substituted analogs .

Table 1: Position 1 Substituent Impact on Activity

Position 7 Modifications

The target compound lacks a substituent at position 7, unlike many analogs where this position is critical for potency:

- Piperazinyl Groups: Derivatives like 7-(4-(2-cyanoacetyl)piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid () show enhanced Gram-positive activity (MIC = 0.39 µg/mL against S. aureus) due to improved enzyme binding .

- Amino and Chloro Substituents: 7-Chloro derivatives (e.g., 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-1,4-dihydroquinoline-3-carboxylic acid, ) exhibit potent activity but require nitro group reduction for activation, complicating synthesis .

Position 8 Halogenation and Functionalization

- 8-Fluoro vs. 8-Chloro/Bromo :

The target compound’s 8-fluoro group provides moderate electronegativity, balancing DNA affinity and solubility. In contrast, 8-chloro derivatives (e.g., ) show superior activity against multidrug-resistant strains (MIC = 0.78 µg/mL vs. C. albicans) but may increase cytotoxicity . - 8-Nitro and 8-Sulfo Groups :

Nitro groups () are electron-withdrawing, enhancing DNA binding but requiring metabolic activation, while sulfo groups improve solubility at the expense of membrane permeability .

Table 2: Position 8 Substituent Comparison

Biological Activity

8-Fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a compound belonging to the quinolone family, known for its diverse biological activities, particularly in antimicrobial and antiviral applications. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy in various models, and relevant case studies.

The compound's structure can be described as follows:

- IUPAC Name: this compound

- Molecular Formula: C10H8FNO3

- Molecular Weight: 215.17 g/mol

Quinolone derivatives, including 8-fluoro compounds, primarily exert their biological effects through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. The inhibition leads to DNA damage and ultimately bacterial cell death.

Additionally, some studies suggest that these compounds may also exhibit antiviral properties by interfering with viral replication processes.

Antimicrobial Activity

Research indicates that 8-fluoro derivatives possess significant antimicrobial properties against a range of pathogens:

| Pathogen | Activity | Reference |

|---|---|---|

| Escherichia coli | Effective at low MIC values | |

| Staphylococcus aureus | Inhibitory effects observed | |

| Pseudomonas aeruginosa | Moderate activity noted |

The Minimum Inhibitory Concentration (MIC) values for various strains have shown promising results, indicating the potential for clinical applications.

Antiviral Activity

In vitro studies have demonstrated that derivatives of quinoline, including 8-fluoro variants, can inhibit the replication of viruses such as Hepatitis B Virus (HBV). The mechanism involves interference with viral entry and replication within host cells.

| Virus Type | Inhibition (%) at 10 µM | Reference |

|---|---|---|

| Hepatitis B Virus | Up to 85% inhibition | |

| Influenza Virus | Moderate inhibition reported |

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of 8-fluoro-1-methyl-4-oxo derivatives against multi-drug resistant strains. The results indicated a significant reduction in bacterial load in treated groups compared to controls, suggesting potential for therapeutic use in resistant infections.

Study on Antiviral Properties

Another study focused on the antiviral activity against HBV using a human hepatoma cell line. The compound demonstrated high selectivity indices and low cytotoxicity, making it a candidate for further development as an antiviral agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, and what key intermediates are involved?

- Methodological Answer : Synthesis typically involves condensation of fluorinated aromatic precursors with cyclic amines or acrylate derivatives. For example, ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate can react with chiral amines (e.g., tert-butyloctahydro-pyrrolo[3,4-b]pyridine-1-carboxylate) under basic conditions to form intermediates . Protecting groups like Boc are critical to prevent racemization during amine addition steps. Final deprotection and crystallization yield the enantiomerically pure product .

Q. Which spectroscopic techniques are essential for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR : Used to confirm substituent positions (e.g., fluorine at C8, methyl at N1) and monitor reaction progress.

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, especially for intermediates like ethyl esters .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for structurally similar fluoroquinolones .

- IR Spectroscopy : Identifies carbonyl (C=O) and carboxylic acid (COOH) functional groups .

Q. What is the primary biological activity of this compound, and how is it assessed?

- Methodological Answer : Fluoroquinolones, including this derivative, exhibit broad-spectrum antibacterial activity. Standard assays involve:

- Minimum Inhibitory Concentration (MIC) : Tested against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) strains.

- Enzyme Inhibition Studies : Target DNA gyrase and topoisomerase IV to assess mechanistic potency .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis to avoid chromatographic separation?

- Methodological Answer : Chiral auxiliaries (e.g., (4aS,7aS)-tert-butyloctahydro-pyrrolo[3,4-b]pyridine-1-carboxylate) are added early in the synthesis. These agents induce stereoselectivity during amine coupling, ensuring intermediates crystallize in enantiomerically pure form without racemic mixtures . For example, reports >99% enantiomeric excess using this approach.

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare NMR shifts with structurally analogous compounds (e.g., ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate ).

- Dynamic NMR Experiments : Resolve rotational isomers or tautomeric forms that may complicate interpretation.

- Computational Modeling : Density Functional Theory (DFT) calculations predict chemical shifts and verify assignments .

Q. What strategies improve the compound's solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Salt Formation : Co-crystallization with carboxylic acids (e.g., 4-carboxybenzoate) enhances aqueous solubility, as shown in crystal structure studies .

- Prodrug Design : Ethyl ester derivatives (e.g., ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate ) improve membrane permeability, with in vivo hydrolysis releasing the active carboxylic acid form.

Q. How do structural modifications at the C7 and C8 positions affect antibacterial efficacy?

- Methodological Answer :

- C7 Piperazine Derivatives : Substitutions with 4-methylpiperazine (as in ) enhance Gram-negative coverage by improving DNA gyrase binding.

- C8 Methoxy vs. Fluoro Groups : Methoxy groups (e.g., in ) reduce phototoxicity compared to halogens but may lower potency. Comparative MIC assays and molecular docking are used to optimize substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.